molecular formula C10H10BrNO4 B3238015 2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid CAS No. 1396999-37-3

2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid

Cat. No.: B3238015
CAS No.: 1396999-37-3
M. Wt: 288.09 g/mol
InChI Key: GZDCHOSSDQRVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid typically involves the reaction of 3-bromobenzoyl chloride with serine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using industrial-scale chromatography or crystallization methods .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The bromine atom and formamido group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, affecting their function and activity. The hydroxyl group also contributes to its reactivity by participating in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chlorophenyl)formamido]-3-hydroxypropanoic acid
  • 2-[(3-Fluorophenyl)formamido]-3-hydroxypropanoic acid
  • 2-[(3-Iodophenyl)formamido]-3-hydroxypropanoic acid

Uniqueness

2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with molecular targets .

Properties

IUPAC Name

2-[(3-bromobenzoyl)amino]-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO4/c11-7-3-1-2-6(4-7)9(14)12-8(5-13)10(15)16/h1-4,8,13H,5H2,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDCHOSSDQRVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid
Reactant of Route 2
Reactant of Route 2
2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid
Reactant of Route 3
Reactant of Route 3
2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid
Reactant of Route 4
Reactant of Route 4
2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid
Reactant of Route 5
Reactant of Route 5
2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid
Reactant of Route 6
Reactant of Route 6
2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.